molecular formula C13H17N B2855090 1-Phenyl-2-azaspiro[3.4]octane CAS No. 1861773-14-9

1-Phenyl-2-azaspiro[3.4]octane

Cat. No.: B2855090
CAS No.: 1861773-14-9
M. Wt: 187.286
InChI Key: XEVSADJJDHDHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-2-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure where a phenyl group is attached to a nitrogen-containing spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-azaspiro[3.4]octane can be achieved through various annulation strategies. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring. These synthetic routes typically employ readily available starting materials and conventional chemical transformations. The reaction conditions often include minimal chromatographic purifications to afford the desired compound .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.

Chemical Reactions Analysis

1-Phenyl-2-azaspiro[3.4]octane undergoes various chemical reactions, including:

Oxidation:

  • Common reagents: Potassium permanganate, chromium trioxide.
  • Conditions: Typically carried out in acidic or basic media.
  • Major products: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

Reduction:

  • Common reagents: Lithium aluminum hydride, sodium borohydride.
  • Conditions: Usually performed in anhydrous solvents.
  • Major products: Reduced derivatives, often leading to the formation of secondary amines or alcohols.

Substitution:

  • Common reagents: Halogenating agents, nucleophiles.
  • Conditions: Varies depending on the type of substitution (e.g., nucleophilic or electrophilic).
  • Major products: Substituted spirocyclic compounds with different functional groups.

Scientific Research Applications

1-Phenyl-2-azaspiro[3.4]octane has diverse applications in scientific research:

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Serves as a precursor for the development of novel spirocyclic compounds.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored as a candidate for drug development, particularly in the treatment of neurological disorders.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of advanced materials with unique mechanical and thermal properties.
  • Employed in the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application, such as its use in medicinal chemistry or material science .

Comparison with Similar Compounds

1-Phenyl-2-azaspiro[3.4]octane can be compared with other spirocyclic compounds, such as:

  • 2-Azaspiro[3.3]heptane
  • 2-Azaspiro[4.4]nonane
  • 1-Phenyl-2-azaspiro[4.5]decane

Uniqueness:

Properties

IUPAC Name

3-phenyl-2-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-6-11(7-3-1)12-13(10-14-12)8-4-5-9-13/h1-3,6-7,12,14H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVSADJJDHDHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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